![molecular formula C22H22N4O4 B6512088 N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide CAS No. 932338-77-7](/img/structure/B6512088.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is 406.16410520 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Designer Drug Research
Eutylone, initially documented by the EMCDDA in 2014, gained global prevalence between 2019 and 2020. As a synthetic cathinone, it falls into the category of designer drugs. Researchers study its chemical structure, pharmacokinetics, and effects to understand its potential risks and implications for public health .
Stimulant Properties
Eutylone exhibits stimulant effects, similar to other cathinones. Researchers investigate its impact on neurotransmitter systems, receptor binding, and behavioral responses. Understanding its stimulant properties can inform drug policy and harm reduction strategies .
Anticancer Potential
Recent studies explore eutylone derivatives for their anticancer activity. For instance, 1-benzo[1,3]dioxol-5-yl-indoles, which incorporate eutylone-like moieties, have been synthesized and evaluated against prostate, pancreatic, and leukemia cancer cell lines . Investigating its potential as an anticancer agent is crucial for therapeutic development.
Antioxidant Properties
Researchers have also investigated eutylone derivatives for their antioxidant activity. By modifying the compound’s structure, they aim to enhance its antioxidant properties. These studies contribute to our understanding of its potential health benefits .
Analgesic Research
Given the prevalence of non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes, researchers explore novel compounds like eutylone. Investigating its analgesic properties and potential mechanisms of action can lead to new pain management strategies .
Synthetic Chemistry
Finally, eutylone synthesis remains an active area of research. Scientists study its chemical pathways, intermediates, and optimization techniques. Understanding its synthesis aids in efficient production and quality control .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-19(23-16-6-7-17-18(12-16)30-14-29-17)13-26-10-8-22(9-11-26)24-20(21(28)25-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZBEYUEQLJHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
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